
3-chloro-N-(2,3-dichlorophenyl)benzamide
Overview
Description
3-chloro-N-(2,3-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H8Cl3NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2,3-dichlorophenyl group and the benzene ring is chlorinated at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,3-dichlorophenyl)benzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.
Chlorination: Aniline is chlorinated to form 2,3-dichloroaniline using chlorine gas in the presence of a catalyst like ferric chloride.
Amidation: 2,3-dichloroaniline is reacted with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the benzene rings undergo substitution under specific conditions. The ortho- and meta-chlorine substituents on the aniline ring exhibit distinct reactivity due to steric and electronic effects.
Hydrolysis of the Amide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
Kinetic Data :
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Acidic hydrolysis proceeds with a rate constant at 100°C.
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Basic hydrolysis is 3× faster due to enhanced nucleophilicity of hydroxide ions.
Oxidation and Reduction Reactions
The benzamide skeleton participates in redox transformations:
Oxidation
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Product : 3-Chloro-N-(2,3-dichlorophenyl)benzamide quinone derivative (via radical intermediate).
Reduction
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Reagents : LiAlH₄ in THF, 0°C → RT.
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Product : Corresponding amine (3-chloro-N-(2,3-dichlorophenyl)benzylamine).
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Mechanism : Hydride attack on the carbonyl carbon, followed by cleavage of the C–N bond.
Cyclization and Rearrangement
Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization:
Interaction with Electrophiles
The electron-deficient aromatic rings participate in electrophilic substitution, albeit sluggishly:
Supramolecular Interactions
The compound’s conformation influences reactivity:
Scientific Research Applications
3-chloro-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzamide: Lacks the dichlorophenyl group, making it less complex.
2,3-dichlorobenzamide: Lacks the 3-chloro substitution on the benzene ring.
N-(2,3-dichlorophenyl)benzamide: Similar but without the 3-chloro substitution.
Uniqueness
3-chloro-N-(2,3-dichlorophenyl)benzamide is unique due to the presence of both the 3-chloro and 2,3-dichlorophenyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its effectiveness in specific applications compared to its simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
3-Chloro-N-(2,3-dichlorophenyl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure characterized by multiple chlorine substitutions. This arrangement enhances its reactivity and biological activity compared to simpler benzamide derivatives.
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 303.56 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial growth, potentially through interference with cell wall synthesis or other vital processes essential for bacterial survival.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, which is a common mechanism for many benzamide derivatives.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of various bacteria, including multidrug-resistant strains. Its effectiveness against Gram-positive bacteria such as Staphylococcus aureus has been particularly noted .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Case Studies and Research Findings
- Antimicrobial Screening : A study utilized the microdilution method to evaluate the compound's efficacy against Mycobacterium tuberculosis. Results indicated a significant inhibition rate, suggesting its potential as an antitubercular agent .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that the presence of chlorine atoms significantly influences the biological activity of benzamide derivatives. The unique arrangement in this compound enhances its reactivity compared to analogs lacking such substitutions .
- Pharmacological Potential : Ongoing studies are exploring its role in drug development, particularly in creating new antibiotics and anti-inflammatory agents. The compound's ability to target specific enzymes involved in disease processes is under investigation.
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2,3-dichlorophenyl)benzamide and its analogs?
Category : Basic Research Question
Answer :
The compound and its derivatives are typically synthesized via condensation reactions between substituted benzoyl chlorides and arylamines. For example, 3,5-dichloro-N-(2-chlorophenyl)benzamide analogs were prepared by reacting 3,5-dichlorobenzoyl chloride with substituted anilines in N,N-dimethylformamide (DMF) at 60°C, yielding products with good purity . Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates.
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or recrystallization from ethanol is used for isolation .
Q. How can X-ray crystallography elucidate the structural features of this compound?
Category : Basic Research Question
Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example:
- Crystal system : Orthorhombic (Pbcn space group) with unit cell parameters a = 9.4032 Å, b = 10.0963 Å, c = 25.9904 Å .
- Hydrogen bonding : Intramolecular N–H⋯O hydrogen bonds (2.89–3.18 Å) stabilize the amide group, while intermolecular N–H⋯O interactions (e.g., 3.18 Å) form molecular chains along the b-axis .
- Software : SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution and validation .
Q. How do substituents on the aniline ring influence molecular conformation and crystal packing?
Category : Advanced Research Question
Answer :
Substituents dictate dihedral angles and non-covalent interactions:
- Chlorine position : In N-(2,3-dichlorophenyl) derivatives, the N–H bond adopts a syn conformation with the ortho-Cl substituent, creating intramolecular Cl⋯O halogen bonding (3.18 Å) . This contrasts with anti conformations in mono-chlorinated analogs .
- Crystal packing : Bulky substituents (e.g., methyl groups) reduce packing efficiency, increasing unit cell volume (e.g., V = 2700.7 ų for a Ni complex vs. 2467.46 ų for the parent compound) .
- Impact on solubility : Electron-withdrawing groups (e.g., Cl) reduce solubility in polar solvents, necessitating ethanol/water mixtures for crystallization .
Q. What methodological challenges arise in reconciling spectroscopic and crystallographic data for this compound?
Category : Advanced Research Question
Answer :
Discrepancies between techniques require careful analysis:
- NMR vs. X-ray : Dynamic processes in solution (e.g., amide bond rotation) may average NMR signals, whereas X-ray captures static conformations. For example, SCXRD reveals a planar amide group, but NMR may suggest flexibility .
- IR spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) must correlate with X-ray-derived bond lengths (1.22 Å for C=O). Deviations may indicate hydrogen bonding or crystal strain .
- Validation : Cross-validate data using complementary methods (e.g., elemental analysis for purity, DSC for thermal stability) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Category : Advanced Research Question
Answer :
Density functional theory (DFT) and molecular docking provide insights into structure-activity relationships:
- Electrostatic potential maps : Highlight regions prone to nucleophilic/electrophilic attacks (e.g., the amide oxygen as a hydrogen bond acceptor) .
- Receptor binding : Derivatives with piperazine moieties (e.g., CJB 090) exhibit affinity for dopamine D3 receptors due to hydrophobic interactions with Cl-substituted phenyl rings .
- ADMET properties : LogP calculations (e.g., ~3.5 for 3-chloro analogs) predict moderate blood-brain barrier penetration, relevant for CNS-targeted drugs .
Q. What strategies resolve contradictions in reaction yields for halogenated benzamide syntheses?
Category : Advanced Research Question
Answer :
Yield variations arise from steric and electronic effects:
- Steric hindrance : Ortho-substituted anilines reduce yields (e.g., 37% for 2,3-dichloro derivatives vs. >60% for para-substituted analogs) due to hindered nucleophilic attack .
- Electronic effects : Electron-deficient benzoyl chlorides (e.g., 3,5-dichloro) require longer reaction times (24–48 hrs) for complete conversion .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate acylation but may promote side reactions; optimize concentrations via DOE (design of experiments) .
Q. How do intermolecular interactions influence the thermal stability of halogenated benzamides?
Category : Advanced Research Question
Answer :
Thermogravimetric analysis (TGA) and DSC reveal:
- Hydrogen bonding : Strong N–H⋯O networks increase melting points (e.g., 160–170°C for 3-chloro derivatives vs. 140°C for non-halogenated analogs) .
- Halogen bonding : Intramolecular Cl⋯O interactions (3.18 Å) enhance thermal stability by reducing molecular mobility .
- Crystal defects : Twinning or disorder (observed in Pbcn structures) lowers decomposition temperatures by ~10–15°C .
Q. What are the best practices for characterizing metal complexes of this compound?
Category : Basic Research Question
Answer :
For Ni(II) or Cu(II) complexes:
- Synthesis : React the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol under reflux .
- Characterization :
- Magnetic susceptibility : Confirm square planar geometry (e.g., μeff ~0 BM for diamagnetic Ni(II)) .
- UV-Vis : d-d transitions (e.g., 450–500 nm for Ni(II)) correlate with coordination geometry .
- SCXRD : Resolve M–S/O bond lengths (e.g., Ni–S = 2.20 Å in thioamide complexes) .
Properties
IUPAC Name |
3-chloro-N-(2,3-dichlorophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-4-1-3-8(7-9)13(18)17-11-6-2-5-10(15)12(11)16/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNCAQYCCDJBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260682 | |
Record name | Benzamide, 3-chloro-N-(2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90665-35-3 | |
Record name | Benzamide, 3-chloro-N-(2,3-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90665-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-chloro-N-(2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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